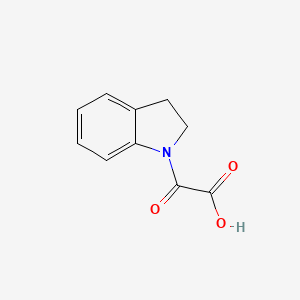

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Métodos De Preparación

The synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid typically involves the reduction of the corresponding indole derivatives. One common method is the direct reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the reduction of functional groups in 2-oxindole and 2-chloroindole molecules . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions are commonly used in the synthesis of this compound, as mentioned earlier.

Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of π-electrons.

Common reagents used in these reactions include boron hydrides for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . This compound may exert its effects through similar mechanisms, although specific details may vary depending on the derivative and the biological context.

Comparación Con Compuestos Similares

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in cell elongation and division.

2,3-Dihydroindole: A precursor for the synthesis of various neuroprotective and antioxidant compounds.

1H-Indole, 2,3-dihydro-: Another indole derivative with similar chemical properties.

Actividad Biológica

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C10H9NO3

- Molecular Weight : 189.18 g/mol

- CAS Number : 1018243-08-7

This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. Specifically, compounds with similar structures have shown effectiveness against solid tumors such as colon and lung cancers. For example, a study highlighted the activity of indole-3-glyoxylamide derivatives in inhibiting tumor growth through modulation of apoptosis and cell cycle regulation .

Neuroprotective Effects

The compound has also been studied for its neuroprotective potential. It appears to interact with acetylcholinesterase (AChE), which is crucial in the pathophysiology of Alzheimer's disease. In vitro studies demonstrated that certain analogs could inhibit AChE activity effectively, suggesting a possible therapeutic role in cognitive disorders .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies have shown that it possesses good solubility in organic solvents and moderate stability in biological systems, which is essential for its bioavailability. The compound's interaction with various cytochrome P450 enzymes suggests a low potential for drug-drug interactions, enhancing its safety profile for therapeutic use .

Case Study 1: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of indole derivatives in human colon cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Indole Derivative A | 5.0 | Caspase activation |

| Indole Derivative B | 10.0 | Bcl-2 modulation |

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls .

| Treatment | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 45 | High |

| Compound Treatment | 75 | Low |

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSXKTOUXOEVGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649320 |

Source

|

| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018243-08-7 |

Source

|

| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.